molecular formula C11H9N3O B8154513 6-Phenylpyrimidine-4-carboxamide

6-Phenylpyrimidine-4-carboxamide

Cat. No. B8154513
M. Wt: 199.21 g/mol
InChI Key: SPVLPRBOXBUXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenylpyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenylpyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Research and Cytotoxicity : Phenylpyrimidine-carboxamide derivatives show excellent cytotoxicity activity and selectivity. They have potential as c-Met inhibitors, which are significant in cancer research (Zhu et al., 2016). Additionally, certain derivatives exhibit moderate cytotoxicity activity against cancer cell lines, with their effectiveness influenced by the oxidation of sulfur in the compound (Liu et al., 2016).

  • Synthesis Techniques : Solid-phase synthesis of related compounds on aminomethyl polystyrene provides excellent yields and high purity, making these compounds easily accessible for early development demands (Meisenbach et al., 2003).

  • Anticancer and Antiviral Applications : Pyrimidine nanoparticles have shown potential as potent p38 MAP Kinases inhibitors. Their anticancer activity has been demonstrated against MCF7 cancer cells, with the mechanism involving the alteration of cancer-related regulatory pathways (Theivendren et al., 2018). Dihydroxypyrimidine-4-carboxamides are also potent and selective HIV integrase inhibitors, which could be clinically useful as antiviral agents (Pace et al., 2007).

  • Pharmacological Properties : Novel pyrazolopyrimidines derivatives have shown potential as anticancer and anti-5-lipoxygenase agents, with promising structure-activity relationships (Rahmouni et al., 2016). ACT-246475, a derivative, is an effective P2Y12 receptor antagonist with a wider therapeutic window compared to clopidogrel in rat models, indicating its potential in thrombosis treatment (Caroff et al., 2015).

  • Other Applications : The compound and its derivatives are being explored for their nonlinear optical properties and as inhibitors of various enzymes, such as CDPK1 from Toxoplasma gondii and Cryptosporidium parvum (Zhang et al., 2014), as well as for their antibacterial activity (Rostamizadeh et al., 2013).

properties

IUPAC Name

6-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11(15)10-6-9(13-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLPRBOXBUXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyrimidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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